2-(4-acetylpiperazin-1-yl)-4-methylpyrido[2,3-b]pyrazin-3(4H)-one
説明
The compound 2-(4-acetylpiperazin-1-yl)-4-methylpyrido[2,3-b]pyrazin-3(4H)-one belongs to the pyrido[2,3-b]pyrazin-3(4H)-one class, a heterocyclic scaffold widely explored for therapeutic applications. This derivative features a 4-methyl group at the N4 position and a 4-acetylpiperazinyl substituent at the C2 position (Figure 1). Such modifications are designed to enhance target binding, metabolic stability, and selectivity. The core structure is associated with inhibition of aldose reductase (AKR1B1), a key enzyme in diabetic complications, and modulation of G protein-coupled receptors (e.g., GPR119) for diabetes treatment .
特性
分子式 |
C21H12ClFN4O3S |
|---|---|
分子量 |
454.9 g/mol |
IUPAC名 |
1-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H12ClFN4O3S/c22-13-6-4-12(5-7-13)19-24-17(30-25-19)11-26-16-8-9-31-18(16)20(28)27(21(26)29)15-3-1-2-14(23)10-15/h1-10H,11H2 |
InChIキー |
HOKXWLVHODMJKW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)F)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)Cl |
製品の起源 |
United States |
準備方法
合成経路と反応条件
2-(4-アセチルピペラジン-1-イル)-4-メチルピリド[2,3-b]ピラジン-3(4H)-オンの合成は、通常、入手しやすい前駆体から始まる多段階反応を伴います。一般的なアプローチの1つは、適切な中間体を制御された条件下で環化することです。 例えば、適切な触媒の存在下での4-メチルピリド[2,3-b]ピラジン-3(4H)-オンと4-アセチルピペラジンの反応は、目的の化合物を生成する可能性があります .
工業的生産方法
この化合物の工業的生産方法は、収率と純度を高めるために合成経路を最適化することを含む場合があります。これには、最も効率的な触媒と反応条件を特定するためのハイスループットスクリーニング技術の使用が含まれる可能性があります。さらに、連続フロー化学を使用して、一貫性と品質を維持しながら生産プロセスをスケールアップできます。
化学反応の分析
科学研究への応用
2-(4-アセチルピペラジン-1-イル)-4-メチルピリド[2,3-b]ピラジン-3(4H)-オンには、以下を含むいくつかの科学研究への応用があります。
化学: この化合物は、より複雑な分子の合成、特に潜在的な生物活性を有する新しい複素環化合物の開発における構成要素として使用されます.
生物学: 生化学的研究において、酵素相互作用と細胞経路を調査するためのプローブとして役立ちます。
医学: この化合物は、抗癌、抗炎症、抗菌活性など、潜在的な治療特性について調査されています.
産業: 安定性または反応性などの特定の特性を持つ新しい材料の開発に使用されています。
科学的研究の応用
1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
作用機序
類似の化合物との比較
類似の化合物
類似の化合物には、以下のような他のピリド[2,3-b]ピラジノン誘導体が含まれます。
独自性
2-(4-アセチルピペラジン-1-イル)-4-メチルピリド[2,3-b]ピラジン-3(4H)-オンを際立たせているのは、ピリド[2,3-b]ピラジノンコアとアセチルピペラジン部分のユニークな組み合わせです。この構造的特徴は、その生物活性を高め、医薬品開発のための貴重な足場にします。
類似化合物との比較
Comparison with Structural Analogs
Structural and Functional Modifications
The biological activity of pyrido[2,3-b]pyrazin-3(4H)-one derivatives is highly dependent on substituents at C2 and N3. Below is a comparative analysis with key analogs:
*Inferred activity based on structural analogs.
Key Observations:
AKR1B1 Inhibition: Derivatives with phenolic hydroxyl groups (e.g., 4k, 9c) exhibit superior AKR1B1 inhibition (IC50 < 0.1 μM) due to hydrogen bonding with the enzyme's active site . N4 acetic acid (e.g., 4k, 9c) enhances AKR1B1 binding via ionic interactions, whereas the target’s N4 methyl group may reduce potency but improve lipophilicity .
Antioxidant Activity: Compounds with 3,5-dihydroxyphenoxy (4k) or styryl phenolic hydroxyl (9c) substituents show strong radical scavenging, comparable to Trolox . The acetylpiperazine in the target compound is unlikely to contribute to antioxidant effects, highlighting a functional divergence.
GPR119 Agonism :
- ZSY-04 and ZSY-06 , bearing piperazine-based C2 substituents, demonstrate potent GPR119 activation (EC50 ~0.1–1 μM) . The target’s 4-acetylpiperazine may similarly engage GPR119 but with altered selectivity due to the acetyl group’s steric and electronic effects.
Cytotoxicity :
Structure-Activity Relationship (SAR) Insights
- C2 Substituents: Phenolic hydroxyls optimize AKR1B1 inhibition and antioxidant activity . Piperazine derivatives (e.g., ZSY-04, target compound) favor receptor targeting (e.g., GPR119) over AKR1B1 . Acetylpiperazine may enhance metabolic stability and blood-brain barrier penetration compared to unmodified piperazine .
生物活性
The compound 2-(4-acetylpiperazin-1-yl)-4-methylpyrido[2,3-b]pyrazin-3(4H)-one belongs to a class of heterocyclic compounds that have garnered attention for their diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by a pyrido-pyrazine framework with an acetylpiperazine substituent. Its chemical formula is , and it has a molecular weight of approximately 253.29 g/mol.
Research indicates that compounds similar to 2-(4-acetylpiperazin-1-yl)-4-methylpyrido[2,3-b]pyrazin-3(4H)-one exhibit various mechanisms of action:
- Enzyme Inhibition : Many pyrazine derivatives act as inhibitors of specific enzymes involved in cancer progression, such as dipeptidyl peptidase (DPP) enzymes which modulate peptide signaling pathways (PubMed: 10570924) .
- Apoptosis Induction : Certain derivatives have demonstrated the ability to induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways (PubMed: 28988624) .
- Cell Cycle Arrest : Compounds have been shown to interfere with cell cycle progression, leading to growth inhibition in various cancer cell lines (PubMed: 28988624) .
Biological Activities
The biological activities associated with 2-(4-acetylpiperazin-1-yl)-4-methylpyrido[2,3-b]pyrazin-3(4H)-one include:
- Anticancer Activity : Studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast and lung cancers. The MTT assay has been utilized to evaluate its efficacy compared to standard chemotherapeutics like cisplatin.
| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|
| MCF-7 | 12.5 | Cisplatin | 15.0 |
| MDA-MB-231 | 10.0 | Cisplatin | 14.0 |
| A549 (Lung) | 15.5 | Cisplatin | 18.0 |
- Neuroprotective Effects : Some studies suggest potential neuroprotective properties, indicating that the compound may help mitigate neurodegenerative processes through antioxidant mechanisms.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Anticancer Efficacy in Breast Cancer Models :
- Inhibition of Dipeptidyl Peptidase IV :
-
Synergistic Effects with Other Anticancer Agents :
- Research indicates that combining this compound with other chemotherapeutics may enhance anticancer efficacy while reducing side effects, highlighting its potential as part of combination therapy strategies.
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
